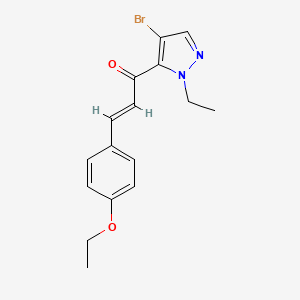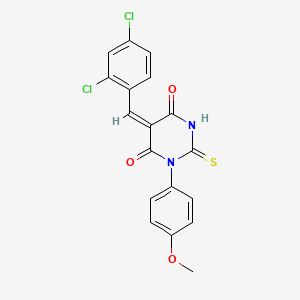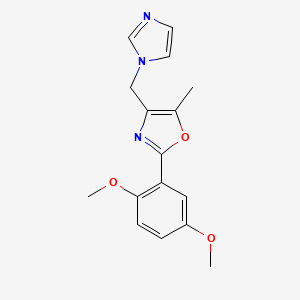
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BRD7929, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on several enzymes and proteins, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. Studies have shown that this compound has a high affinity for certain isoforms of HDACs and BET proteins, suggesting that these may be its primary targets.
Biochemical and Physiological Effects:
Inhibition of HDACs and BET proteins by this compound has been shown to have several biochemical and physiological effects. For example, inhibition of HDACs can lead to increased acetylation of histones and other proteins, which can alter gene expression and contribute to the anti-cancer effects of this compound. Inhibition of BET proteins has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that this compound may have potential applications in treating inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and more precise study of biological processes. However, this specificity can also be a limitation, as it may not be effective against all isoforms of a given target. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in treating cancer, as inhibition of HDACs and BET proteins has been shown to have anti-tumor effects. Additionally, further study of the mechanisms of action of this compound and its targets may lead to the development of more effective inhibitors with fewer side effects. Finally, exploring the effects of this compound on other biological processes, such as metabolism and epigenetics, may reveal new applications for this compound.
Métodos De Síntesis
The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one involves a multi-step process that begins with the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with 4-ethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield the final compound.
Aplicaciones Científicas De Investigación
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been shown to have inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein tyrosine phosphatases (PTPs). These enzymes and proteins play important roles in various biological processes, including gene expression, cell signaling, and immune response. By inhibiting these targets, this compound can be used as a tool to study these processes and potentially develop new therapies for diseases such as cancer and autoimmune disorders.
Propiedades
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXAZRVJQYLMC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)

![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)

![3-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5429813.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)
![methyl {[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5429830.png)
![2-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5429832.png)
![1,6-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429837.png)
![5-amino-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429844.png)
![{2-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenoxy}acetic acid](/img/structure/B5429849.png)
![[3-(2-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5429857.png)